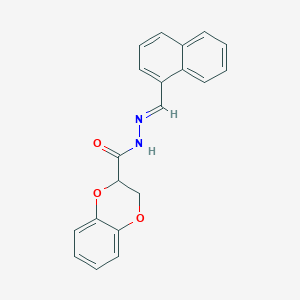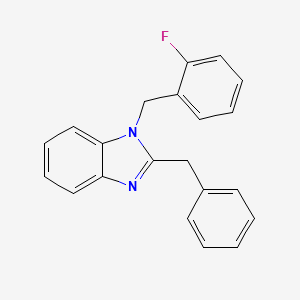
N-methyl-N-(3-nitrobenzyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(3-nitrobenzyl)cyclohexanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential in treating various types of cancer, including breast, ovarian, and pancreatic cancer.
作用机制
N-methyl-N-(3-nitrobenzyl)cyclohexanamine targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, this compound disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which have a higher demand for ribosomes than normal cells.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a potential cancer therapy with fewer side effects.
实验室实验的优点和局限性
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has several advantages for lab experiments, including its ability to selectively target cancer cells, its potential to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential to induce DNA damage in normal cells at high concentrations.
未来方向
There are several future directions for N-methyl-N-(3-nitrobenzyl)cyclohexanamine research, including optimizing its synthesis method to improve yield and purity, developing more efficient delivery methods, and investigating its potential in combination therapy with other chemotherapeutic agents. This compound has also shown potential in treating other diseases, such as neurodegenerative disorders and viral infections, which could be explored in future studies. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on RNA polymerase I transcription and ribosome biogenesis.
合成方法
N-methyl-N-(3-nitrobenzyl)cyclohexanamine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, followed by N-methylation of the oxime to form N-methylcyclohexanone oxime. The nitration of N-methylcyclohexanone oxime with nitric acid and sulfuric acid produces this compound.
科学研究应用
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been extensively studied in preclinical models and has shown promising results in inhibiting cancer growth. It has been found to be effective against various types of cancer, including triple-negative breast cancer, ovarian cancer, and pancreatic cancer. This compound has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.
属性
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)16(17)18/h5-6,9-10,13H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYQFGJLZEJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)


![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)